molecular formula C8H7FN2 B060781 2-(4-Amino-2-fluorophenyl)acetonitrile CAS No. 180146-78-5

2-(4-Amino-2-fluorophenyl)acetonitrile

Cat. No.: B060781
CAS No.: 180146-78-5
M. Wt: 150.15 g/mol
InChI Key: IEYUJEAFUVGEOV-UHFFFAOYSA-N
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Description

2-(4-Amino-2-fluorophenyl)acetonitrile is an organic compound with the molecular formula C8H7FN2 It is characterized by the presence of an amino group and a fluorine atom attached to a phenyl ring, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Amino-2-fluorophenyl)acetonitrile typically involves the reaction of 4-fluorobenzonitrile with ammonia or an amine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, which is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions may convert the nitrile group to an amine or other reduced forms.

    Substitution: The amino and fluorine groups on the phenyl ring make it susceptible to various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under controlled conditions to achieve specific substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated benzoic acids, while reduction could produce fluorinated benzylamines.

Scientific Research Applications

2-(4-Amino-2-fluorophenyl)acetonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is utilized in the development of advanced materials, including polymers and specialty chemicals.

Comparison with Similar Compounds

    4-Fluorophenylacetonitrile: Lacks the amino group, making it less versatile in certain reactions.

    2-(4-Fluorophenyl)-2-(4-fluorophenylamino)acetonitrile: Contains an additional fluorine atom and amino group, potentially altering its reactivity and applications.

Uniqueness: 2-(4-Amino-2-fluorophenyl)acetonitrile is unique due to the combination of an amino group and a fluorine atom on the phenyl ring, which provides a balance of reactivity and stability. This makes it particularly useful in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

2-(4-amino-2-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c9-8-5-7(11)2-1-6(8)3-4-10/h1-2,5H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYUJEAFUVGEOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595213
Record name (4-Amino-2-fluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180146-78-5
Record name (4-Amino-2-fluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
N#CCc1ccc(N2C(=O)c3ccccc3C2=O)cc1F
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Synthesis routes and methods II

Procedure details

To a solution of the compound (164 mg) obtained in Example 250 in methanol (5 ml), hydrazine monohydrate (0.057 ml) was added and heated under reflux for 3 h. The reaction mixture was concentrated under reduced pressure and the resulting residue was purified by silica gel column chromatography (eluent, n-hexane:ethyl acetate=6:4) to give 67 mg of the titled compound (yield, 76%).
Name
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164 mg
Type
reactant
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5 mL
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0.057 mL
Type
solvent
Reaction Step One
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Amino-2-fluorophenyl)acetonitrile
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